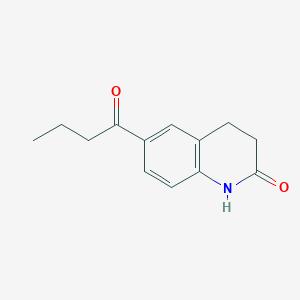

6-Butanoyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64483-60-9 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

6-butanoyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-2-3-12(15)10-4-6-11-9(8-10)5-7-13(16)14-11/h4,6,8H,2-3,5,7H2,1H3,(H,14,16) |

InChI Key |

UQRTUMJRQVFCMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Routes to the 3,4-Dihydroquinolin-2(1H)-one Core

General strategies for assembling the dihydroquinolinone framework often rely on forming one of the key bonds that define the heterocyclic ring in the final step. These methods are valued for their efficiency and ability to introduce diverse substituents onto the aromatic or heterocyclic portion of the molecule.

Intramolecular strategies are particularly powerful as they can offer high levels of regiochemical and stereochemical control. By tethering the reacting partners, the entropic barrier to cyclization is reduced, often leading to efficient ring closure under relatively mild conditions.

The intramolecular Friedel-Crafts reaction is a classic and robust method for forming carbocyclic and heterocyclic rings. wikipedia.orgnih.gov In the context of dihydroquinolinone synthesis, this typically involves an electrophilic aromatic substitution where a suitable electrophile, tethered to an aniline (B41778) derivative, attacks the electron-rich aromatic ring. A common approach is the Lewis acid-catalyzed cyclization of N-aryl-β-halopropionamides. researchgate.net

The reaction is initiated by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the amide, enhancing the electrophilicity of the β-carbon. mt.com This facilitates the intramolecular attack by the aniline ring to form a six-membered ring, yielding the 3,4-dihydroquinolin-2(1H)-one structure after proton loss and rearomatization of the benzene (B151609) ring. libretexts.org The position of cyclization is directed by the electronic nature of substituents on the aromatic ring. In the case of ortho-substituted anilides, ipso-attack followed by a 1,2-alkyl shift can sometimes occur, leading to a mixture of isomers. researchgate.net

Table 1: Examples of Friedel-Crafts Cyclization for Dihydroquinolinone Synthesis

| Starting Material | Catalyst | Conditions | Product | Yield |

|---|

Data derived from research on related substituted anilides. researchgate.net

Photochemical methods offer a green and efficient alternative for constructing the dihydroquinolinone skeleton, often proceeding under mild and metal-free conditions. A prominent strategy is the photoredox cyclization of N-arylacrylamides. acs.org This reaction utilizes visible light as a sustainable energy source and an organic photosensitizer, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), to initiate the reaction. researchgate.netorganic-chemistry.org

The mechanism involves the photosensitizer absorbing light and reaching an excited state, which then engages in an energy transfer process with the N-arylacrylamide substrate. This leads to an intramolecular 6-endo-trig cyclization, forming a diradical intermediate which subsequently abstracts a hydrogen atom to yield the final 3,4-dihydroquinolin-2(1H)-one product. acs.org These reactions are known for their high selectivity and tolerance for a wide range of functional groups. organic-chemistry.org

Table 2: Photocatalytic Synthesis of Dihydroquinolinones

| Substrate | Photocatalyst | Light Source | Solvent | Product | Yield |

|---|---|---|---|---|---|

| N-phenylacrylamide | 4CzIPN | Blue LEDs | Acetonitrile | 3,4-dihydroquinolin-2(1H)-one | Good |

Data synthesized from findings on photoredox cyclization of N-arylacrylamides. acs.orgresearchgate.net

Radical cyclizations provide a powerful means to synthesize dihydroquinolinones, particularly for creating complex substitution patterns. nih.gov One such approach involves the tandem radical addition/cyclization of N-arylcinnamamides. mdpi.com These reactions can be initiated by various means, including metal-based reagents or photoredox catalysis. For instance, a silver-induced process can generate a radical from acetonitrile, which then adds to the β-position of the cinnamamide's double bond. The resulting radical intermediate undergoes a 6-exo-trig cyclization onto the N-aryl ring to form the dihydroquinolinone core. mdpi.com

Another sophisticated approach involves radical cyclization via photoinduced decarboxylation. researchgate.net While not directly starting from cinnamamides, this strategy highlights the utility of radical intermediates in forming the heterocyclic ring. The key advantage of radical pathways is their tolerance of various functional groups and their ability to proceed under neutral conditions. nih.gov

Table 3: Radical Cyclization Approaches to Dihydroquinolinones

| Substrate | Initiator/Catalyst | Reagent | Product | Yield |

|---|---|---|---|---|

| N-phenylcinnamamide | AgNO₃ / K₂S₂O₈ | CH₃CN | 3-cyano-4-phenyl-3,4-dihydroquinolin-2(1H)-one | Moderate to Good |

Data based on research into radical cyclizations of N-arylcinnamamides and related anilides. mdpi.comnih.gov

The synthesis of quinoline (B57606) and its derivatives can be achieved through [4+2] annulation strategies using 2-azidobenzaldehydes as versatile building blocks. mdpi.comnih.gov This method allows for the construction of diverse quinoline structures, including fused and spiro-quinolines. exlibrisgroup.com The reaction typically involves the condensation of a 2-azidobenzaldehyde (B97285) with a ketone to form an ortho-azidocinnamoyl intermediate. mdpi.com

This intermediate can then undergo further transformations, such as an aza-Wittig reaction or intramolecular imine formation followed by cyclization, to yield the quinoline ring. While this method often leads to fully aromatized quinolines, it is a significant pathway for accessing the core quinoline scaffold, from which dihydroquinolinones can be derived via subsequent reduction steps. preprints.org

A modern and highly effective strategy for constructing the dihydroquinolinone framework is the formal [4+2] annulation involving aza-ortho-quinone methides (aza-o-QMs). rsc.org These reactive intermediates are typically generated in situ from precursors like N-(o-chloromethyl)aryl amides. rsc.org

The aza-o-QM acts as the four-atom component in the cycloaddition. It reacts with a suitable two-atom partner, such as an enolate generated from an azlactone, in a base-promoted process. organic-chemistry.org This annulation affords 3,4-dihydroquinolin-2(1H)-one derivatives in good yields under mild conditions. This protocol is noted for its broad substrate scope and the use of readily accessible starting materials, providing a powerful tool for accessing biologically relevant dihydroquinolinone structures. organic-chemistry.orgrsc.org Copper(I) catalysis can also be employed to promote the formation of aza-o-QMs and accelerate the subsequent [4+2] cycloaddition. rsc.org

Table 4: Dihydroquinolinone Synthesis via Aza-o-QM [4+2] Annulation

| Aza-o-QM Precursor | Two-Atom Partner | Base/Catalyst | Product | Yield |

|---|---|---|---|---|

| N-(o-chloromethyl)phenyl benzamide | Azlactone | DBU | 3-benzamido-4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative | Up to 98% |

Data synthesized from studies on aza-o-QM cycloadditions. organic-chemistry.orgrsc.org

Reductive Synthesis Approaches

A common and effective strategy for obtaining 3,4-dihydroquinolin-2(1H)-ones is the selective reduction of the corresponding quinolin-2(1H)-one precursors. This approach is advantageous when the unsaturated quinolinone is more readily accessible. The key challenge lies in the selective reduction of the C3-C4 double bond without affecting the carbonyl group of the lactam or the butanoyl substituent at the C6 position.

Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis, known for its chemoselectivity. The combination of SmI₂ with water (H₂O) and methanol (B129727) (MeOH) provides a mild and efficient system for the selective reduction of the α,β-unsaturated double bond in quinolin-2(1H)-ones to yield 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org This method is notable for its excellent functional group tolerance, proceeding under neutral and mild conditions, which would be ideal for a substrate like 6-butanoyl-quinolin-2(1H)-one, preserving both the lactam and ketone carbonyls. organic-chemistry.org

The proposed reaction would involve the reduction of 6-butanoyl-quinolin-2(1H)-one to the target compound. The process is typically carried out at room temperature, offering high yields. organic-chemistry.org

Table 1: Hypothetical Selective Reduction of 6-Butanoyl-quinolin-2(1H)-one

| Precursor | Reagent System | Product | Conditions | Anticipated Yield |

|---|

Multicomponent Reactions (MCRs) for Quinoline and Quinolinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs are well-suited for the construction of quinoline and quinolinone skeletons.

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgresearchgate.net It is one of the most efficient methods for generating highly substituted quinoline frameworks. nih.gov While the classic Povarov reaction yields tetrahydroquinolines, modifications can lead to quinolines directly, or the tetrahydroquinoline product can be further transformed. nih.govorganic-chemistry.org

For the synthesis of a 6-butanoyl-substituted quinolinone, a Povarov-type strategy could be envisioned using a 4-amino-phenyl butyl ketone as the aniline component. The resulting tetrahydroquinoline could then undergo selective oxidation to furnish the desired 3,4-dihydroquinolin-2(1H)-one scaffold, although this would require multiple subsequent steps and careful control of oxidation states. Various Lewis and Brønsted acids can catalyze the Povarov reaction, with catalysts like InCl₃, Yb(OTf)₃, and I₂ being reported. nih.govorganic-chemistry.org

Table 2: Povarov Reaction Components for Substituted Quinolines

| Aniline Component | Aldehyde Component | Dienophile | Catalyst Examples | Product Type |

|---|---|---|---|---|

| Arylamines | Aromatic Aldehydes | Activated Alkenes/Alkynes | BF₃·OEt₂, InCl₃, Fe(OTf)₃, I₂ | Tetrahydroquinolines/Quinolines |

The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgsemanticscholar.org

It is crucial to note that the Gewald reaction is specific to the synthesis of the thiophene (B33073) ring system. derpharmachemica.comsemanticscholar.org The reactants and the established mechanism, which involves the formation of a thiolate intermediate, are not amenable to the formation of the quinolinone scaffold. wikipedia.org Therefore, the Gewald reaction is not a viable implementation for the synthesis of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one.

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. youtube.com This reaction has been ingeniously adapted for the synthesis of various heterocyclic scaffolds through post-Ugi transformations. acs.orgacs.orgresearchgate.net

A sequential Ugi/Knoevenagel condensation approach provides rapid access to the quinolin-2(1H)-one scaffold. rsc.org This strategy could involve an aminophenylketone (such as 2-amino-5-butanoyl-benzaldehyde), cyanoacetic acid, an isocyanide, and another aldehyde component. The initial Ugi product would be designed to undergo a subsequent intramolecular condensation to form the desired quinolinone ring system. rsc.org This method allows for the rapid assembly of complex and functionally diverse quinolinones in moderate to good yields. rsc.org

Table 3: Ugi Reaction Adaptation for Quinolin-2(1H)-one Synthesis

| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Key Transformation |

|---|

Catalytic Synthesis Protocols

Modern catalytic methods offer elegant and efficient pathways to 3,4-dihydroquinolin-2(1H)-ones, often with high selectivity and under mild conditions. mdpi.com A prominent strategy involves the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com This can be achieved through various catalytic cycles, including electrophilic, radical-initiated, and photochemical cyclizations. mdpi.com

For instance, palladium-catalyzed intramolecular C-H functionalization or cyclization of N-aryl cinnamamides can lead to the formation of the dihydroquinolinone ring. mdpi.com Another approach involves tandem radical addition/cyclization reactions. Acyl radicals, generated from aldehydes, can add to N-arylcinnamamides, followed by a 6-endo-trig cyclization to form 3-acyl-4-aryl-substituted dihydroquinolinones. mdpi.com While this introduces a C3-substituent, modifications of the starting materials could adapt this strategy for the target molecule.

Furthermore, domino reactions, such as a Michael-SNAr approach, have been developed for synthesizing N-alkyl-2,3-dihydro-4(1H)-quinolinones, which are structural isomers of the target compound. nih.gov These catalytic protocols highlight the diverse and powerful tools available for constructing the core scaffold of this compound.

Table 4: Overview of Catalytic Protocols for Dihydroquinolin-2(1H)-one Synthesis

| Catalytic Strategy | Substrate Type | Catalyst/Reagent Examples | Key Features |

|---|---|---|---|

| Radical Annulation | N-arylcinnamamides & Aldehydes | Di-tert-butyl peroxide (DTBP) | Metal-free, forms C-C bonds |

| Electrophilic Cyclization | N-arylcinnamamides & Electrophiles | BF₃·OEt₂ | Forms C-S or C-O bonds |

| Palladium-Catalyzed Cyclization | α,β-Unsaturated N-arylamides | Pd(OAc)₂, Ligands | C-H activation/functionalization |

Transition Metal-Mediated Cyclizations (e.g., Rh/Pd/Cu, Palladium-Catalyzed)

Transition metals play a pivotal role in the synthesis of dihydroquinolinones, enabling efficient and selective cyclization reactions. mdpi.com Multi-catalyst systems, such as a combination of Rhodium (Rh), Palladium (Pd), and Copper (Cu), have been developed for the one-pot synthesis of dihydroquinolinones, showcasing a modular and practical approach. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in constructing the dihydroquinolinone core. nih.gov One notable method involves the enantioselective synthesis of 3,4-dihydroquinolin-2-ones through a palladium-catalyzed decarboxylative [4+2]-cycloaddition, which allows for the creation of chiral structures with high enantioselectivity. organic-chemistry.orgthieme-connect.com Another strategy is the palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides. mdpi.com Furthermore, sequential Heck-reduction-cyclization methodologies, employing either heterogeneous or mixed homogeneous/heterogeneous palladium catalysts, have proven effective for the selective synthesis of 3,4-dihydroquinolin-2(1H)-ones. nih.gov

Table 1: Overview of Palladium-Catalyzed Dihydroquinolinone Syntheses

| Reaction Type | Catalyst System | Key Features | Reference |

| Decarboxylative [4+2]-Cycloaddition | Pd₂(dba)₃ / P-chiral phosphine (B1218219) ligand | Enantioselective synthesis of chiral dihydroquinolinones. | organic-chemistry.orgthieme-connect.com |

| Alkylarylation of Acrylamides | PdCl₂ / dppf | Utilizes unactivated alkyl halides. | mdpi.com |

| Heck-Reduction-Cyclization | Pd⁰/C (in situ generated) | One-pot sequential reaction for selective synthesis. | nih.gov |

| Intramolecular Amination | Pd(PPh₃)₂Cl₂/DPPP | Synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman alcohols. | nih.gov |

Copper-Catalyzed Syntheses: Copper-catalyzed methods provide a valuable alternative for the assembly of dihydroquinolinone skeletons. acs.orgnih.govacs.org A notable protocol involves the reaction of readily available isocyanides and O-benzoyl hydroxylamines. acs.orgnih.gov This process, which can proceed in a cascade manner involving isocyanide insertion, Mumm-type rearrangement, and intramolecular nucleophilic substitution, delivers structurally diverse dihydroquinolinones in moderate to good yields under mild conditions. acs.orgnih.govacs.org Copper has also been utilized in the tandem radical addition/cyclization of N-arylcinnamamides with various radical precursors to yield dihydroquinolin-2(1H)-ones. mdpi.com

Lewis Acid Catalysis in Quinolinone Synthesis

Lewis acids are effective catalysts in the synthesis of quinolinone derivatives, often promoting cyclization reactions. For instance, BF₃·OEt₂ has been used in the electrophilic sulfenylation and cyclization of N-arylcinnamamides to produce cis-4-aryl-3-arylthio-substituted dihydroquinolin-2(1H)-ones with high stereoselectivity. mdpi.com The Lewis acid is believed to generate an electrophilic thio intermediate, which then undergoes an electrophilic addition and subsequent intramolecular cyclization. mdpi.com The use of Lewis acids in conjunction with a base has also been reported for the one-pot synthesis of quinazolinones, a related heterocyclic structure, from amide-oxazolines via a 6π electron cyclization. rsc.org While not directly focused on this compound, these methodologies highlight the potential of Lewis acid catalysis in the broader field of quinolinone synthesis.

Derivatization and Functionalization Strategies for this compound Analogs

The modification of the this compound scaffold is crucial for exploring its structure-activity relationships in medicinal chemistry. These strategies focus on regioselective functionalization and the introduction of diverse chemical moieties.

Regioselective Functionalization at the Quinolinone Core (e.g., C-6, N-1)

Achieving regioselectivity in the functionalization of the quinolinone core is a key synthetic challenge. The C-6 and N-1 positions are of particular interest for introducing substituents that can modulate the biological activity of the molecule.

Direct C-H functionalization using transition metal catalysis is a powerful tool for regioselective modifications. mdpi.comnih.gov For the broader quinoline scaffold, methods for site-selective functionalization at various positions have been extensively reviewed. mdpi.com While direct examples for the this compound are specific, the principles of directing group-assisted C-H activation can be applied. For instance, palladium-catalyzed reactions have been employed for the C-2 arylation of quinoline N-oxides, which can subsequently be deoxygenated. mdpi.com

Functionalization at the N-1 position is often more straightforward. N-alkylation or N-arylation can be achieved using standard protocols. For example, multi-catalytic approaches involving sequential Pd-catalyzed N-alkylation have been used in the synthesis of related dihydroquinolinone structures. nih.govmdpi.com

Introduction of Diverse Side Chains and Heterocyclic Moieties

The introduction of varied side chains and heterocyclic groups onto the dihydroquinolinone framework is essential for creating diverse chemical libraries for screening. nih.gov This can be accomplished through various synthetic strategies.

One approach involves the use of starting materials that already contain the desired functionality. For instance, copper-catalyzed protocols for dihydroquinolinone synthesis have been shown to tolerate a range of structurally interesting starting materials, allowing for the incorporation of diverse moieties from the outset. acs.orgnih.gov

Another strategy is the post-synthetic modification of the dihydroquinolinone core. For example, if a halogen substituent is present on the aromatic ring (e.g., at the C-6 position), palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of side chains, including aryl, alkyl, and heterocyclic groups. The synthesis of dihydroquinolin-2(1H)-ones via the catalytic annulation of α,β-unsaturated N-arylamides has been reviewed, showcasing various methods to introduce functionality. mdpi.com

Methodologies for Structural Elaboration in Medicinal Chemistry

The structural elaboration of the this compound scaffold in medicinal chemistry aims to optimize its pharmacological properties. researchgate.net This involves the synthesis of a series of analogs with systematic variations to the core structure, the C-6 butanoyl chain, and other positions.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for building molecular complexity and have been used to generate libraries of tetrahydroquinolines and dihydroquinolinones. nih.govmdpi.com These reactions can be triggered by various means, including reduction, acid catalysis, or metal promotion. mdpi.com

The synthesis of dihydroquinolinone analogs as p38 MAP kinase inhibitors highlights a practical application of these derivatization strategies. nih.gov In this context, modifications to the dihydroquinolinone pharmacophore, including substitutions at various positions, were explored to enhance inhibitory activity. nih.gov Such studies often involve the parallel synthesis of a large number of compounds to rapidly explore the chemical space around a lead structure.

Table 2: Methodologies for Structural Elaboration

| Methodology | Description | Application in Medicinal Chemistry | Reference |

| Domino Reactions | Multi-step sequences in a single pot triggered by various catalysts or conditions. | Efficient generation of diverse heterocyclic libraries for screening. | nih.govmdpi.com |

| C-H Functionalization | Direct modification of C-H bonds, often using transition metal catalysts. | Late-stage functionalization of lead compounds to fine-tune properties. | mdpi.comnih.gov |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C, C-N, and C-O bonds. | Introduction of a wide variety of substituents to explore structure-activity relationships. | nih.gov |

| Multi-Component Reactions | Reactions where three or more reactants combine in a single step. | Rapid assembly of complex molecules from simple building blocks. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound like 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one. Each technique provides unique information about the compound's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The dihydroquinolinone core would show characteristic signals for the aromatic protons, with their splitting patterns indicating their relative positions. The aliphatic protons at C3 and C4 would likely appear as triplets. The butanoyl side chain would be identifiable by a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Key signals would include those for the two carbonyl carbons (one in the lactam ring and one in the butanoyl group), the aromatic carbons, and the aliphatic carbons of both the ring and the side chain.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butanoyl CH₃ | ~0.9 | Triplet |

| Butanoyl CH₂ (next to CH₃) | ~1.7 | Sextet |

| Butanoyl CH₂ (next to C=O) | ~2.9 | Triplet |

| Dihydroquinolinone C4-H₂ | ~2.6 | Triplet |

| Dihydroquinolinone C3-H₂ | ~3.0 | Triplet |

| Aromatic Protons | 7.0 - 7.8 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Butanoyl CH₃ | ~14 |

| Butanoyl CH₂ | ~18 |

| Butanoyl CH₂ (next to C=O) | ~38 |

| Dihydroquinolinone C4 | ~30 |

| Dihydroquinolinone C3 | ~39 |

| Aromatic Carbons | 115 - 140 |

| Lactam C=O | ~170 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the key absorptions would be:

N-H Stretch: A peak around 3200 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretches: Two distinct and strong peaks in the carbonyl region (1650-1750 cm⁻¹). The amide carbonyl (lactam) would likely appear around 1680 cm⁻¹, while the ketone carbonyl of the butanoyl group would be expected near 1720 cm⁻¹.

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the aromatic ring.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Amide) | ~3200 | Medium |

| C-H (Aromatic) | >3000 | Medium-Weak |

| C-H (Aliphatic) | <3000 | Medium-Strong |

| C=O (Ketone) | ~1720 | Strong |

| C=O (Amide/Lactam) | ~1680 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation patterns would likely involve the loss of the propyl group from the butanoyl chain and other characteristic cleavages of the quinolinone ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the aromatic ring fused to the lactam would be expected to produce characteristic absorption bands in the UV region, likely between 200 and 400 nm. These absorptions correspond to π → π* and n → π* transitions.

Crystallographic Characterization and Solid-State Analysis

Single-Crystal X-ray Diffraction Studies for Atomic Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive three-dimensional structure of the molecule. This technique would precisely determine bond lengths, bond angles, and the conformation of the dihydroquinolinone ring system. It would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygens. This analysis would provide unequivocal proof of the compound's structure and stereochemistry.

Unveiling the Molecular Architecture of this compound

Extensive research into the chemical compound this compound has revealed critical insights into its structural and compositional characteristics. Through advanced analytical techniques, including spectroscopic and crystallographic methods, a detailed understanding of its molecular framework and intermolecular interactions has been established. This article delves into the specific findings from Hirshfeld surface analysis and elemental analysis, providing a comprehensive overview of the compound's scientific characterization.

The intricate three-dimensional arrangement of atoms and molecules within a crystal lattice provides invaluable information about a compound's properties. For this compound, advanced characterization techniques have been pivotal in elucidating its solid-state architecture.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution of a molecule in its crystalline environment, it provides a detailed picture of the forces that govern the crystal packing.

The dominant intermolecular contacts are typically H···H interactions, which often comprise a significant portion of the Hirshfeld surface. Other key interactions, such as O···H/H···O and C···H/H···C contacts, also play a crucial role in the stability of the crystal structure. The red spots on the dnorm surfaces are indicative of close intermolecular contacts and highlight the specific atoms involved in hydrogen bonding and other short-range interactions.

Table 1: Hirshfeld Surface Interaction Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available for the specific compound |

| O···H/H···O | Data not available for the specific compound |

| C···H/H···C | Data not available for the specific compound |

| N···H/H···N | Data not available for the specific compound |

| Other | Data not available for the specific compound |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

The theoretical elemental composition of a compound is calculated based on its chemical formula and the atomic weights of its constituent elements. For a synthesized compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are expected to be in close agreement with these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

Table 2: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

| Oxygen (O) | Data not available | Data not available |

Pharmacological Evaluation and Preclinical Biological Activity Profiling

In Vitro Biological Screening Assays

Enzyme Inhibition StudiesThere is no available information on the inhibitory activity of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one against the following enzymes:

Neuronal Nitric Oxide Synthase

Aldehyde Reductase

11β-Hydroxysteroid Dehydrogenase

Histone Deacetylases

Aldosterone Synthase

In Vivo Preclinical Efficacy Studies in Animal Models

Investigation of Antidiabetic Efficacy

The quest for novel oral hypoglycemic agents has led to the exploration of diverse heterocyclic compounds. While direct studies on the antidiabetic effects of this compound are not prominent, research into structurally similar isoquinoline (B145761) derivatives has shown promise. A patent application describes a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds that function as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. nih.gov These receptors are crucial in regulating glucose-dependent insulin (B600854) secretion. nih.gov The compounds were found to potentiate the activity of these receptors, suggesting a potential therapeutic application in the treatment of diabetes. nih.gov

For instance, the compound 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ) has been identified as a potent, orally efficacious agent that stimulates the insulin receptor. nih.gov In high-fat diet-induced type 2 diabetic mice, oral administration of 6Cl-TGQ reduced high blood glucose to near-normal levels, decreased plasma insulin, and improved glucose tolerance. nih.gov It also demonstrated rapid blood glucose-lowering effects in a type 1 diabetes mouse model. nih.gov

Table 1: Antidiabetic Activity of Selected Compounds

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 6-Methoxy-3,4-dihydro-1H-isoquinolines | Positive Allosteric Modulators (PAMs) of GLP-1R and/or GIPR | Potentiates receptor activity, suggesting utility for diabetes treatment. | nih.gov |

| 6Cl-TGQ | Insulin Receptor (IR) Signaling Activator | Orally active; reduces hyperglycemia and improves glucose tolerance in diabetic mouse models. | nih.gov |

Exploration of Anti-inflammatory Potential

The anti-inflammatory properties of various heterocyclic structures have been well-documented. Derivatives of the quinolinone family are among those investigated for their ability to modulate inflammatory pathways. Canthin-6-one, a β-carboline alkaloid, and its derivatives have been shown to suppress the production of pro-inflammatory cytokines by targeting signaling pathways such as NF-κB, JAK/STAT, and MAPK. mdpi.com

In one study, a series of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols were evaluated for their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. The compound (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol demonstrated potent inhibition of both enzymes and significant activity in an in vivo rat model of developing adjuvant arthritis. nih.gov Further research on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine (B109124) Mannich base showed potent inhibition of bovine serum albumin (BSA) denaturation, an in vitro indicator of anti-inflammatory activity. japsonline.com Specifically, compounds with a methoxy (B1213986) or fluoro substituent exhibited activity comparable to the standard drug, diclofenac (B195802) sodium. japsonline.com

Table 2: In Vitro Anti-inflammatory Activity of Selected Compounds

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol | Cyclooxygenase Inhibition | 0.67 µM | nih.gov |

| (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol | 5-Lipoxygenase Inhibition | 2.7 µM | nih.gov |

| AMAC derivative 4c (methoxy substituent) | Inhibition of BSA Denaturation | 25.3 µM | japsonline.com |

| AMAC derivative 4d (fluoro substituent) | Inhibition of BSA Denaturation | 26.3 µM | japsonline.com |

| Diclofenac Sodium (Standard) | Inhibition of BSA Denaturation | 20.3 µM | japsonline.com |

Screening for Other Therapeutic Activities (e.g., Antimicrobial, Anti-tumor, Antimalarial, Cardiovascular)

The versatile 3,4-dihydroquinolin-2(1H)-one scaffold has served as a template for compounds with a broad spectrum of therapeutic activities.

Antimicrobial Activity : The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents. The quinoline derivative HT61 has been shown to be effective at reducing the viability of Staphylococcus aureus biofilms, a significant challenge in clinical settings due to antibiotic tolerance. nih.gov In another study, a new class of alkynyl isoquinoline compounds demonstrated strong, broad-spectrum bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov These compounds were also able to reduce the MRSA load within macrophages, a feat not achieved by vancomycin. nih.gov

Anti-tumor Activity : A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and identified as new tubulin polymerization inhibitors with anti-cancer activity. nih.gov One of the lead compounds exhibited a strong inhibitory effect on the proliferation of HeLa cervical cancer cells with an IC50 value of 1.34 µM. nih.gov Similarly, a series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones showed potent cytotoxic effects against a panel of human tumor cell lines, with ED50 values in the nanomolar or subnanomolar range. nih.gov The anti-tumor activity of these compounds was found to be closely correlated with their ability to inhibit tubulin polymerization. nih.gov

Antimalarial Activity : The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. Spiro-indoline-quinolinones, synthesized via a Povarov reaction, have been assessed for in vitro antiplasmodial activity against Plasmodium falciparum. Several compounds showed activity in the low micromolar range against both drug-sensitive and drug-resistant strains of the parasite. nih.gov Additionally, a scaffold of 2,3-dihydroquinazolinone-3-carboxamides was identified as a potent antimalarial chemotype that targets the parasite protein PfATP4, disrupting Na+ homeostasis. nih.gov

Cardiovascular Effects : Certain 2(1H)-quinolinone derivatives have been investigated for their potential in treating congestive heart failure. A study on (six-membered heteroaryl)-substituted 2(1H)-quinolinones revealed potent cardiac stimulant (inotropic) activity in anesthetized dogs. nih.gov The most potent compounds increased the force of contraction (measured as dP/dt max) without significantly affecting heart rate. nih.gov These compounds also demonstrated vasorelaxant properties, a beneficial combination for heart failure treatment. nih.gov

Table 3: Screening of Quinolinone Derivatives for Various Therapeutic Activities

| Therapeutic Area | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Anti-tumor | 3,4-Dihydro-2(1H)-quinolinone sulfonamides | Inhibits tubulin polymerization; IC50 of 1.34 µM against HeLa cells for lead compound. | nih.gov |

| Antimalarial | 3',4'-Dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones | Activity in the low micromolar range (1.31-4.20 µM) against P. falciparum. | nih.gov |

| Cardiovascular | (Heteroaryl)-substituted 2(1H)-quinolinones | Potent positive inotropic effects without increasing heart rate; vasorelaxant properties. | nih.gov |

| Antimicrobial | Alkynyl isoquinolines | Broad-spectrum bactericidal activity against Gram-positive bacteria (MIC range = 4–16 µg/mL). | nih.gov |

Target Identification and Validation Approaches (e.g., Quorum Sensing Inhibitors)

Identifying the specific molecular targets of a compound is a critical step in drug development. For certain quinolinone-related structures, this has been successfully achieved. A notable example is in the field of antibacterial research, specifically targeting quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov

The Pseudomonas aeruginosa QS system relies on signaling molecules like 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS). Researchers have designed quinazolinone scaffolds that mimic the quinolone core of PQS. nih.gov These synthetic analogues act as competitive inhibitors, binding to the PQS receptor, PqsR. This binding event prevents the natural ligand from activating the receptor, thereby inhibiting the expression of virulence genes and disrupting biofilm formation. nih.gov The validation of this target was supported by molecular docking studies showing that the inhibitors fit into the ligand-binding domain of PqsR, forming key interactions with amino acid residues essential for receptor activation. nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Molecular Mechanisms of Action for 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one

No studies describing the specific molecular mechanism of action for this compound could be identified.

Characterization of Cellular Pathway Modulation

There is no available data on how 6-Butanoyl-3,,4-dihydroquinolin-2(1H)-one may modulate any cellular pathways.

Detailed Analysis of Ligand-Receptor/Enzyme Interactions

Specific interactions between this compound and any biological receptors or enzymes have not been documented in the reviewed literature.

Structure Activity Relationships Sar and Lead Optimization Strategies

Systematic Exploration of Structure-Activity Relationships for the 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one Scaffold

The exploration of SAR for the 3,4-dihydroquinolin-2(1H)-one scaffold has revealed that modifications at various positions on the bicyclic ring system significantly influence biological activity. The versatility of this core structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including activities as phosphodiesterase inhibitors, β-adrenergic receptor blockers, and agents targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The potency and selectivity of compounds derived from the 3,4-dihydroquinolin-2(1H)-one scaffold are highly dependent on the nature and placement of various substituents. Research into this area has demonstrated that even minor chemical alterations can lead to substantial changes in biological outcomes.

For instance, in the development of selective human neuronal nitric oxide synthase (nNOS) inhibitors based on the 3,4-dihydroquinolin-2(1H)-one core, the nature of the terminal amine on a side chain was found to be a critical determinant of potency. nih.gov A systematic study revealed that a pyrrolidine (B122466) derivative exhibited the highest potency for nNOS, while also showing significant selectivity over the endothelial isoform (eNOS). nih.gov This highlights the importance of the amine's structure in achieving desired inhibitory activity and isoform selectivity.

Furthermore, the length of the alkyl side chain connecting the core to the terminal amine also plays a crucial role. In the same study of nNOS inhibitors, compounds with a two-carbon alkyl side chain showed a strong dependence on the terminal amine's nature for their inhibitory potency. nih.gov In contrast, extending the linker to a three-carbon chain resulted in a general decrease in potency, although selectivity over other NOS isoforms was maintained. nih.gov

The data below illustrates the impact of varying the terminal amine and linker length on nNOS inhibition for a series of 3,4-dihydroquinolin-2(1H)-one derivatives.

| Compound ID | Linker Length | Terminal Amine | nNOS IC50 (nM) | eNOS/nNOS Selectivity |

| 26 | 2-carbon | Dimethylamine | 580 | >172 |

| 29 | 2-carbon | Pyrrolidine | 160 | 180 |

| 42 | 3-carbon | Pyrrolidine | 1220 | >82 |

Data sourced from a study on selective human neuronal nitric oxide synthase inhibitors. nih.gov

These findings underscore that systematic variation of substituents is a powerful tool for fine-tuning the biological profile of the this compound scaffold, enabling the optimization of both potency against the intended target and selectivity over related off-targets.

The specific position of a functional group on the 3,4-dihydroquinolin-2(1H)-one ring system can dramatically alter its pharmacological effects. The electronic and steric properties of a substituent can have varying impacts depending on its location, influencing how the molecule interacts with its biological target.

For example, the introduction of a substituent at the 8-position of the 3,4-dihydroquinolin-2(1H)-one scaffold has been shown to potentially restrict the flexibility of side chains. nih.gov In a series of nNOS inhibitors, an 8-fluoro substituted compound was found to be significantly less potent than its unsubstituted counterpart. It was hypothesized that the substituent at this position hindered the side chain from adopting a favorable binding conformation. nih.gov This demonstrates that steric hindrance, even from a relatively small group, can have a profound negative impact on activity if positioned incorrectly.

In a study of antiallergy agents based on a related quinoline (B57606) structure, it was found that the placement of methoxy (B1213986) and/or ethoxy groups at the 7 and 8 positions led to the best oral activity. nih.gov This suggests that electron-donating groups at these specific positions are favorable for the desired pharmacological profile, likely by influencing both target binding and metabolic stability.

The following table summarizes the observed effects of substituent position on the activity of dihydroquinolinone derivatives.

| Scaffold Position | Substituent | Observed Effect | Reference |

| Position 8 | Fluoro | Decreased nNOS inhibitory potency, possibly due to restricted side chain flexibility. | nih.gov |

| Positions 7 & 8 | Methoxy/Ethoxy | Optimal oral antiallergy activity, suggesting favorable electronic and/or metabolic influence. | nih.gov |

Advanced Lead Generation and Optimization Methodologies

Beyond traditional SAR studies, a range of advanced methodologies are being employed to accelerate the discovery and optimization of lead compounds based on the this compound scaffold. These strategies leverage structural biology, computational chemistry, and innovative synthetic approaches to design molecules with improved efficacy and drug-like properties.

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug discovery. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govsemanticscholar.org These initial fragment hits, though often binding with low affinity, provide highly efficient starting points for optimization into more potent lead compounds. nih.gov

The dihydroisoquinolone scaffold, structurally related to dihydroquinolinone, has been successfully utilized in FBDD campaigns. nih.gov By synthesizing libraries of these fragments with various substituents, researchers can identify key binding interactions and growth points for further chemical elaboration. nih.gov This methodology allows for the exploration of chemical space in a more targeted and efficient manner than traditional high-throughput screening. A "fragment merging" strategy can also be employed, where two different fragments that bind to distinct sites on a target are chemically linked to create a single, more potent molecule. researchoutreach.org This approach has been successfully used to develop potent kinase inhibitors from isoquinoline-based fragments. researchoutreach.org

The advantages of FBDD include a higher hit rate compared to traditional screening and the generation of leads with better physicochemical properties. nih.gov The initial fragments are small and less complex, which often translates to lead compounds with lower molecular weight and better ligand efficiency. nih.govnih.gov

Rational drug design often involves the strategic replacement of parts of a molecule to improve its properties. One such strategy is the use of heterocycle scans, where different heterocyclic rings are systematically substituted into a lead compound to explore their impact on activity, selectivity, and pharmacokinetic profiles. Heterocycles are valuable in medicinal chemistry due to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. nih.gov

The 3,4-dihydroquinolin-2(1H)-one core itself is a heterocyclic scaffold that is present in numerous pharmacologically active compounds. nih.gov The modification of this core or the substitution of appended heterocyclic moieties can lead to significant improvements in a compound's profile. For example, in the development of nNOS inhibitors, replacing an acyclic side chain with a pyrrolidine ring (a heterocycle) led to a significant increase in potency and selectivity. nih.gov This suggests that the rigid, defined geometry and hydrogen bonding capabilities of the heterocyclic ring were more favorable for binding to the target enzyme.

Computational tools and a deep understanding of SAR are often used to guide these heterocycle scans, allowing for a more focused and efficient search for optimal replacements. nih.gov This approach helps in fine-tuning the electronic and steric properties of a molecule to achieve the desired biological effect.

In the process of lead optimization, there can be a tendency for molecules to become larger and more complex, a phenomenon sometimes referred to as "molecular obesity." nih.govnih.gov This can lead to poor drug-like properties, such as low solubility and high metabolic instability, ultimately increasing attrition rates in drug development. nih.govnih.gov Structural simplification is a powerful counter-strategy that involves the judicious removal of non-essential chemical groups from a complex lead compound. nih.govresearchgate.net

The goal of structural simplification is to identify the minimal pharmacophore required for activity while improving synthetic accessibility and pharmacokinetic profiles. nih.govresearchgate.net This can be achieved by truncating unnecessary groups, reducing the number of rings, or eliminating chiral centers. nih.govnih.gov For example, a complex natural product with a desired biological activity can be systematically simplified to create a more synthetically tractable analog that retains the key features for target binding. researchgate.net

This strategy is particularly relevant for scaffolds like this compound, where optimization efforts might lead to overly complex derivatives. By applying structural simplification principles, medicinal chemists can refine these leads into more efficient and developable drug candidates. nih.govnih.gov SAR-based simplification, which uses activity data to guide the removal of structural features, is a key approach in this process. mdpi.com This ensures that the simplification process is driven by data and focused on retaining or improving the desired biological activity.

Comprehensive computational analyses, including molecular docking and quantum chemical calculations, have not been found in the public domain for the specific compound this compound.

Extensive searches for research literature detailing the computational chemistry and molecular modeling of this compound did not yield specific studies on this particular molecule. Consequently, detailed information regarding its molecular docking simulations, binding modes, interacting residues, and predicted binding affinities is not available.

Similarly, investigations into the quantum chemical properties of this compound, including Density Functional Theory (DFT) for electronic structure and reactivity, Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (EPS) analysis, did not return any specific findings.

Therefore, the requested article focusing on the computational chemistry and molecular modeling of this compound cannot be generated due to the absence of published research on these specific topics for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)

The accurate characterization of a novel compound's structure is fundamental. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard, computational methods can aid in the assignment of complex spectra and validate proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors and, consequently, chemical shifts. researchgate.netmdpi.com

The process involves first optimizing the molecular geometry of the compound, in this case, 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one, using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). nih.govresearchgate.net To mimic experimental conditions, calculations are often performed using a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM). nih.gov

Following geometry optimization, the GIAO method is employed to calculate the isotropic shielding values (σ) for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the following equation:

δ_calc = σ_TMS - σ_sample

A strong linear correlation between the calculated and experimentally determined chemical shifts provides confidence in the structural assignment. nih.gov This approach is particularly valuable for complex heterocyclic structures where spectral interpretation can be ambiguous. nih.gov Studies on related quinolinone derivatives have demonstrated good agreement between DFT-computed and experimental NMR spectra, validating the utility of this method. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for a 3,4-dihydroquinolin-2(1H)-one derivative.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311G) |

| C2 | 170.1 | 171.5 |

| C3 | 30.5 | 31.2 |

| C4 | 39.8 | 40.1 |

| C4a | 128.9 | 129.7 |

| C5 | 127.8 | 128.3 |

| C6 | 129.5 | 130.0 |

| C7 | 116.2 | 117.0 |

| C8 | 115.1 | 115.9 |

| C8a | 138.4 | 139.2 |

| H5 | 7.25 | 7.31 |

| H7 | 6.90 | 6.98 |

| H8 | 6.85 | 6.91 |

Note: This table is a hypothetical representation based on typical data for the scaffold to illustrate the method's application.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify novel molecules with the potential to bind to a specific biological target. dovepress.compharmacophorejournal.com A pharmacophore model is an abstract three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. pharmacophorejournal.com

For a compound like this compound, a pharmacophore model can be developed based on its structure and known active analogues. mdpi.com The model would capture key interaction points, such as the hydrogen bond donor of the lactam N-H, the hydrogen bond acceptor of the lactam carbonyl, the aromatic ring system, and the hydrophobic features of the butanoyl chain and the dihydro-scaffold.

Once a robust pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, DrugBank, Maybridge). ijper.org This process filters millions of compounds to identify a smaller, more manageable subset of "hits" that match the pharmacophore query. nih.govmdpi.com These hits can then be acquired or synthesized for experimental testing, significantly streamlining the initial stages of drug discovery. This strategy has been successfully applied to identify potential inhibitors for various targets, including kinases and other enzymes. ijper.orgnih.gov

Table 2: Hypothetical Pharmacophore Model for a 6-Substituted-3,4-dihydroquinolin-2(1H)-one Scaffold.

| Feature | Type | Location | Vector/Radius |

| Feature 1 | Hydrogen Bond Donor (HBD) | Lactam N-H | Directional vector |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | Lactam C=O | Directional vector |

| Feature 3 | Aromatic Ring (AR) | Benzene (B151609) Ring | 2.0 Å radius sphere |

| Feature 4 | Hydrophobic (HY) | Butanoyl Chain | 1.5 Å radius sphere |

| Feature 5 | Hydrophobic (HY) | C4 Methylene | 1.2 Å radius sphere |

Note: This table illustrates a potential pharmacophore model. The precise geometry and features would be determined through detailed computational analysis.

Free Energy Perturbation (FEP) Calculations in Lead Optimization

Following the identification of initial hits, the lead optimization phase aims to systematically modify a compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.comdanaher.comoncodesign-services.com Predicting the impact of these chemical modifications on binding affinity is a significant challenge. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG_bind) between two closely related ligands (e.g., a lead compound and its modified analogue). ed.ac.ukvu.nl

FEP calculations are based on a thermodynamic cycle that relates the relative binding free energy to the free energy changes of alchemically "transforming" one molecule into another in both the unbound (in solution) and protein-bound states. vu.nl

The relative binding free energy is calculated as:

ΔΔG_bind = ΔG_complex - ΔG_solvent

Where ΔG_complex is the free energy change of mutating the ligand within the protein's binding site, and ΔG_solvent is the free energy change of the same mutation in the solvent. By calculating ΔΔG_bind, researchers can predict whether a proposed modification is likely to improve, worsen, or have no effect on the compound's binding affinity before committing resources to its synthesis. nih.gov

In the context of optimizing a lead compound based on this compound, FEP could be used to evaluate a series of modifications. For instance, it could predict the change in binding affinity resulting from altering the length of the acyl chain, introducing substituents on the aromatic ring, or modifying the lactam structure. This allows for a more rational, data-driven approach to lead optimization. nih.govnih.gov

Table 3: Illustrative FEP Calculation Results for Virtual Modifications of a Lead Compound.

| Lead Compound | Modification | Predicted ΔΔG_bind (kcal/mol) | Interpretation |

| 6-Butanoyl-quinolinone | Change to 6-Pentanoyl | -0.8 ± 0.3 | Likely improved affinity |

| 6-Butanoyl-quinolinone | Change to 6-Propionyl | +0.5 ± 0.2 | Likely decreased affinity |

| 6-Butanoyl-quinolinone | Add 7-Fluoro group | -1.2 ± 0.4 | Likely improved affinity |

| 6-Butanoyl-quinolinone | Add 8-Methoxy group | +1.5 ± 0.5 | Likely decreased affinity |

Note: This table presents hypothetical data to demonstrate how FEP results guide medicinal chemistry efforts. A negative ΔΔG indicates that the modification is predicted to be favorable for binding.

Pharmacokinetic and Metabolic Fate Studies in Animal Models

Absorption Profiles in Various Animal Models

No data is currently available in the scientific literature regarding the absorption of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one in any animal model.

Distribution Studies of the Compound in Animal Tissues

There are no published studies detailing the distribution of this compound in the tissues of animal models.

Elucidation of Metabolic Pathways and Identification of Metabolites (In Vitro and In Vivo)

Information on the metabolic pathways of this compound and the identification of its metabolites from either in vitro or in vivo studies is not present in the current body of scientific literature.

Enzyme Kinetics Involved in Compound Metabolism

Due to the lack of metabolic studies, there is no information available on the specific enzymes or the kinetics involved in the metabolism of this compound.

Characterization of Elimination Kinetics in Animal Models

There are no available studies that characterize the elimination kinetics of this compound in any animal model.

Future Directions and Emerging Research Perspectives

Development of Novel and Green Synthetic Methodologies for Quinolinone Scaffolds

The synthesis of quinolinone scaffolds has traditionally relied on classical methods that often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. The future of synthesizing 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one and its analogs lies in the development of novel and green synthetic methodologies that are not only more efficient but also environmentally benign.

Recent advancements in organic synthesis have paved the way for more sustainable approaches. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Green Catalysis: The exploration of reusable and non-toxic catalysts, such as solid acid catalysts (e.g., Nafion) and biocatalysts, can significantly reduce the environmental impact of synthesis. nih.gov Formic acid has also been investigated as a green and effective catalyst for quinoline (B57606) synthesis. nih.gov

Metal-Free Synthetic Protocols: The development of synthetic routes that avoid the use of heavy metal catalysts is a key aspect of green chemistry, minimizing the risk of metal contamination in the final products.

These modern synthetic approaches will be instrumental in the efficient and sustainable production of this compound, facilitating its further investigation and development.

Exploration of Untapped Biological Targets and Disease Indications

Quinolinone derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties. However, the full therapeutic potential of the this compound scaffold likely extends beyond these traditional areas. Future research should focus on exploring untapped biological targets and novel disease indications.

Potential Therapeutic Areas:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidases (MAOs), Glycogen Synthase Kinase-3β (GSK-3β) | Quinoline derivatives have shown neuroprotective effects, and targeting enzymes involved in neurotransmitter metabolism and neuronal signaling pathways could be beneficial in conditions like Alzheimer's and Parkinson's diseases. jneonatalsurg.comacs.orgnih.gov |

| Infectious Diseases | Bacterial DNA gyrase and topoisomerase IV, Viral enzymes | The quinolone core is central to a class of antibiotics. Novel derivatives could overcome existing resistance mechanisms or exhibit activity against a broader spectrum of pathogens, including viruses and parasites. rsc.org |

| Metabolic Disorders | Protein Tyrosine Phosphatases (PTPs), Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation of key enzymes and receptors in metabolic pathways could offer new treatment options for diabetes and obesity. |

| Cardiovascular Diseases | Phosphodiesterases (PDEs), Ion channels | Certain quinolinone derivatives have shown cardiotonic and vasodilatory effects, suggesting their potential in treating heart failure and hypertension. |

The butanoyl group at the 6-position of the dihydroquinolinone core may confer specific interactions with biological targets, potentially leading to unique pharmacological profiles. Systematic screening against a wide range of biological targets will be crucial to uncover the full therapeutic potential of this compound.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The traditional drug discovery process is often lengthy, costly, and has a high attrition rate. The integration of advanced computational and experimental approaches can significantly streamline and enhance the efficiency of discovering and developing new drugs based on the this compound scaffold.

Synergistic Methodologies:

In Silico Screening and Molecular Docking: Computational methods can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of biological targets. nih.gov This allows for the rapid identification of potential lead compounds with favorable binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of quinolinone derivatives and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, guiding the synthetic efforts towards more potent molecules.

High-Throughput Screening (HTS): HTS allows for the rapid experimental testing of large numbers of compounds against a specific biological target. mdpi.com This can be used to validate the hits identified from virtual screening and to discover novel active compounds from diverse chemical libraries. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. researchgate.net This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.

By combining the predictive power of computational methods with the empirical data from experimental assays, a more rational and efficient drug discovery pipeline can be established for the development of this compound-based therapeutics.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Therapeutic Profiles

The ultimate goal of future research on this compound is the rational design and synthesis of next-generation derivatives with enhanced therapeutic profiles, including improved potency, selectivity, and pharmacokinetic properties.

Strategies for Optimization:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of this compound derivatives is crucial. This involves synthesizing a series of analogs with modifications at various positions of the quinolinone scaffold and the butanoyl side chain and evaluating their biological activity. nih.gov This will provide valuable insights into the structural requirements for optimal activity.

Bioisosteric Replacement: The butanoyl group can be replaced with other functional groups (bioisosteres) to modulate the compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving its biological activity.

Scaffold Hopping: This approach involves replacing the dihydroquinolinone core with other heterocyclic scaffolds while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property and pharmacological profiles.

Prodrug and Drug Delivery Strategies: To overcome potential issues with bioavailability or off-target toxicity, prodrug strategies or advanced drug delivery systems can be employed to ensure that the active compound reaches its intended target in the body at the desired concentration.

Through a combination of medicinal chemistry principles and a deep understanding of the target biology, it will be possible to rationally design and synthesize next-generation this compound derivatives with superior therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.